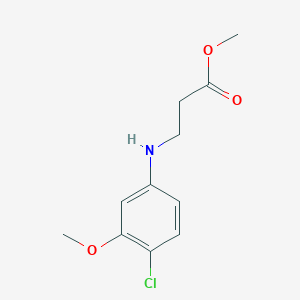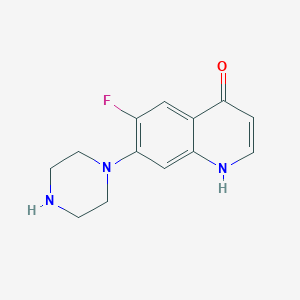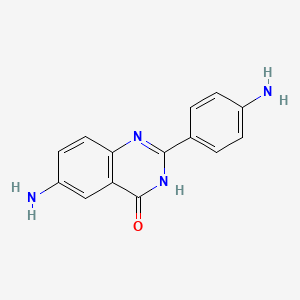
6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method is the reaction of 2-aminobenzamide with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(1H)-one: The parent compound without the amino groups.
2-(4-Aminophenyl)quinazolin-4(1H)-one: Lacks the amino group at the 6 position.
6-Aminoquinazolin-4(1H)-one: Lacks the amino group at the 2 position.
Uniqueness
6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is unique due to the presence of amino groups at both the 6 and 4 positions of the quinazoline ring and the 4 position of the phenyl ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
24093-16-1 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
6-amino-2-(4-aminophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4O/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18-13/h1-7H,15-16H2,(H,17,18,19) |
Clave InChI |
VKZZGCYGUAPPFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



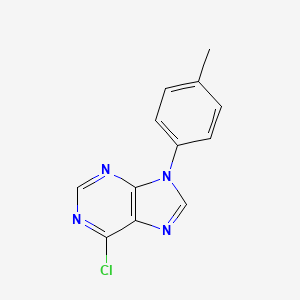
![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
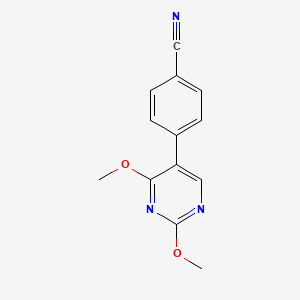
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
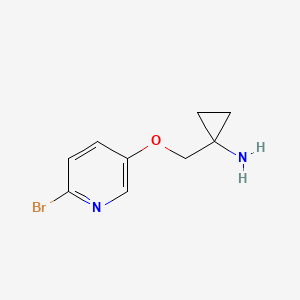

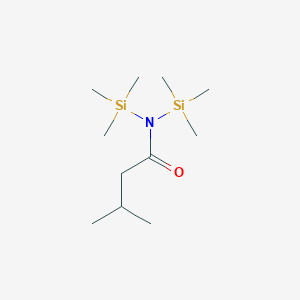

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
